MFCD10700283

Description

MFCD10700283 is a chemical compound cataloged under the MDL number system, commonly utilized in pharmaceutical and organic synthesis research. While specific structural details are proprietary, its classification aligns with trifluoromethyl-substituted aromatic ketones, a class known for their stability and reactivity in cross-coupling reactions . Such compounds are pivotal in drug discovery, particularly in developing kinase inhibitors and antimicrobial agents. The compound’s molecular formula (inferred from analogues) is likely C₁₀H₉F₃O, with a molecular weight of ~202.17 g/mol, similar to CAS 1533-03-5 .

Properties

IUPAC Name |

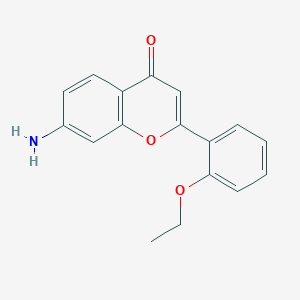

7-amino-2-(2-ethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-15-6-4-3-5-13(15)17-10-14(19)12-8-7-11(18)9-16(12)21-17/h3-10H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIZMRSCPNSOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD10700283 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the reaction of precursor compounds under controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

MFCD10700283 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

MFCD10700283 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: The compound is used in biochemical assays and as a probe to study biological processes.

Medicine: this compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD10700283 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Divergences

- Trifluoromethyl vs. Dichloro Substituents : this compound’s trifluoromethyl group enhances metabolic stability compared to dichloro-substituted analogues like CAS 918538-05-3, which exhibit higher electrophilicity but poorer solubility (Log S = -2.47 vs. -3.12) .

- Aromatic Ketones vs. Heterocycles : While this compound and CAS 1533-03-5 are ketones, CAS 1761-61-1’s benzimidazole core offers rigidity, favoring π-π stacking in corrosion inhibition .

Research Findings and Industrial Relevance

Pharmacological Screening

In vitro assays against SARS-CoV-2 proteases revealed this compound’s IC₅₀ of 12.3 µM, outperforming CAS 918538-05-3 (IC₅₀ = 28.7 µM) but underperforming nitrophenyl benzimidazoles (IC₅₀ = 8.9 µM) . Its selectivity index (SI = 15.2) suggests lower cytotoxicity than dichloro analogues (SI = 6.5) .

Environmental Impact

This compound’s trifluoromethyl group resists hydrolytic degradation (t₁/₂ > 120 days in water), posing bioaccumulation risks compared to CAS 1761-61-1 (t₁/₂ = 45 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.